molecular formula C16H21ClN2O4S B4186054 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide

Cat. No. B4186054
M. Wt: 372.9 g/mol
InChI Key: GJZAPRMXYSMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that plays a role in regulating anxiety, mood, and sleep. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a potential therapeutic effect in various neurological disorders.

Mechanism of Action

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to a potential therapeutic effect in various neurological disorders.
Biochemical and physiological effects:
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to a potential therapeutic effect in various neurological disorders. Additionally, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide in lab experiments is its selectivity for GABA transaminase, which allows for more specific targeting of this enzyme compared to other GABA-modulating compounds. Additionally, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been shown to have a good safety profile in animal studies, which is important for the development of potential therapeutics. One limitation of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which could lead to improved therapeutic outcomes in various neurological disorders. Additionally, further studies are needed to investigate the potential therapeutic effects of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide in humans, as most of the current research has been conducted in animal models. Finally, more research is needed to understand the long-term safety and efficacy of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide in humans, as well as its potential interactions with other medications.

Scientific Research Applications

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been investigated for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Preclinical studies have shown that 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide can reduce seizure activity in animal models of epilepsy, suggesting a potential role for this compound in the treatment of this condition. Additionally, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating a potential use in the treatment of substance use disorders. Finally, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide has been investigated for its anxiolytic effects in animal models of anxiety disorders, suggesting a potential role in the treatment of these conditions as well.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-23-15-7-6-13(9-14(15)17)24(21,22)19-8-2-3-11(10-19)16(20)18-12-4-5-12/h6-7,9,11-12H,2-5,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZAPRMXYSMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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